Pent-1-en-3-yl 2-methylidenebutanoate
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Overview
Description
Pent-1-en-3-yl 2-methylidenebutanoate is an organic compound with the molecular formula C10H16O2 It is a type of ester, characterized by the presence of a carbonyl group adjacent to an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-1-en-3-yl 2-methylidenebutanoate typically involves the esterification of pent-1-en-3-ol with 2-methylidenebutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Pent-1-en-3-yl 2-methylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Pent-1-en-3-yl 2-methylidenebutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pent-1-en-3-yl 2-methylidenebutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s reactivity and interaction with enzymes and receptors are key factors in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pent-1-en-3-ol: A precursor in the synthesis of Pent-1-en-3-yl 2-methylidenebutanoate.
2-Methylidenebutanoic acid: Another precursor used in the esterification process.
Other esters: Compounds like ethyl acetate and methyl butanoate share similar ester functional groups.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
91650-22-5 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
pent-1-en-3-yl 2-methylidenebutanoate |
InChI |
InChI=1S/C10H16O2/c1-5-8(4)10(11)12-9(6-2)7-3/h6,9H,2,4-5,7H2,1,3H3 |
InChI Key |
UZNIPHAEZNMOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)OC(=O)C(=C)CC |
Origin of Product |
United States |
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